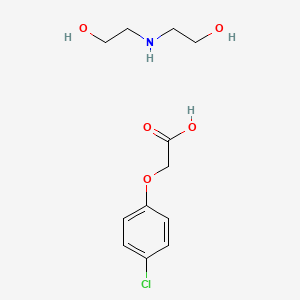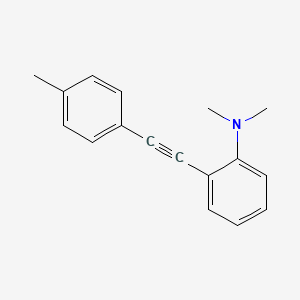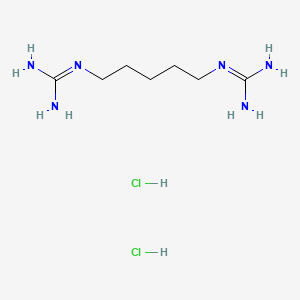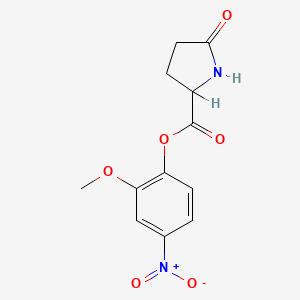![molecular formula C21H22ClNO2 B13770498 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride CAS No. 69766-48-9](/img/structure/B13770498.png)
1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azoniabicyclo[321]octan-6-yl 9H-fluorene-9-carboxylate;chloride is a complex organic compound that features a bicyclic structure fused with a fluorene moiety
Méthodes De Préparation
The synthesis of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, while in industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-azoniabicyclo[321]octan-6-yl 9H-fluorene-9-carboxylate;chloride can be compared with other similar compounds, such as 1-azabicyclo[321]octan-6-ol and other azabicyclo compounds
Propriétés
Numéro CAS |
69766-48-9 |
|---|---|
Formule moléculaire |
C21H22ClNO2 |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C21H21NO2.ClH/c23-21(24-19-13-22-11-5-6-14(19)12-22)20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20;/h1-4,7-10,14,19-20H,5-6,11-13H2;1H |
Clé InChI |
TVLGALHNALMDTF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C[NH+](C1)CC2OC(=O)C3C4=CC=CC=C4C5=CC=CC=C35.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)




